4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the molecular docking studies of a compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) confirmed it as a selective AChE inhibitor .Scientific Research Applications
Chemical Synthesis and Biological Evaluation
The synthesis of complex chemical compounds often leads to the discovery of molecules with significant biological activities. A variety of studies have explored the synthesis of compounds related to 4-phenyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, revealing their potential in various scientific applications, particularly in the realm of medicinal chemistry.
- Anticancer and Anti-inflammatory Agents : Research into novel pyrazolopyrimidines derivatives demonstrated their synthesis and evaluation as potential anticancer and anti-5-lipoxygenase agents, contributing to the ongoing search for new therapeutic compounds (Rahmouni et al., 2016).
- PET Imaging Agents : The development of PET imaging agents for neuroinflammation targets has been a critical area of research. The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives showcases the application of these compounds in creating new potential PET agents, highlighting the intersection of chemistry and medical imaging (Wang et al., 2018).
- CCR5 Antagonists : Compounds structurally related to 4-phenyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide have been synthesized as part of efforts to develop orally active CCR5 antagonists. This research contributes to the fight against diseases like HIV by blocking the CCR5 receptor, a critical entry point for the virus into human cells (Ikemoto et al., 2005).
- Antifungal Agents : The exploration of benzamidines derivatives, including those structurally similar to 4-phenyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, as antifungal agents against Pneumocystis carinii, showcases the potential of these compounds in treating fungal infections, a critical concern in immunocompromised patients (Laurent et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play a crucial role in the cholinergic system, which is involved in numerous cognitive functions .
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway. By preventing the breakdown of acetylcholine, the compound enhances the function of this neurotransmitter, potentially improving cognitive functions .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the enhancement of acetylcholine function. This can lead to improved cognitive functions, particularly in conditions such as Alzheimer’s disease where acetylcholine levels are typically reduced .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that similar compounds have been designed and synthesized for the treatment of neurodegenerative diseases, suggesting that they are likely stable under physiological conditions .
Future Directions
Biochemical Analysis
Biochemical Properties
The 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide is known to interact with various enzymes and proteins. For instance, it has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine .
Cellular Effects
In terms of cellular effects, this compound influences cell function by modulating the activity of acetylcholinesterase. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Properties
IUPAC Name |
4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-23(24(11-19-29-20-12-24)21-7-3-1-4-8-21)25-13-14-26-15-17-27(18-16-26)22-9-5-2-6-10-22/h1-10H,11-20H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTHSYUMSUHERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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